(1-Allyl-1H-benzoimidazol-2-yl)-methanol
Overview
Description
(1-Allyl-1H-benzoimidazol-2-yl)-methanol is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of an allyl group and a methanol moiety in this compound potentially enhances its reactivity and biological activity.
Scientific Research Applications
(1-Allyl-1H-benzoimidazol-2-yl)-methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials and catalysts.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Allyl-1H-benzoimidazol-2-yl)-methanol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Allylation: The benzimidazole core is then allylated using allyl bromide in the presence of a base such as potassium carbonate in acetonitrile.
Methanol Addition: The final step involves the addition of a methanol group to the benzimidazole ring, which can be achieved through various methods, including the use of methanol in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The allyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid as a catalyst.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzimidazole derivatives.
Mechanism of Action
The mechanism of action of (1-Allyl-1H-benzoimidazol-2-yl)-methanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
- (1-Allyl-1H-benzimidazol-2-yl)ethanol
- (1-Allyl-1H-benzimidazol-2-yl)ethylamine
- (1-Allyl-1H-benzimidazol-2-yl)methylamine
Uniqueness: (1-Allyl-1H-benzoimidazol-2-yl)-methanol is unique due to the presence of both an allyl group and a methanol moiety, which may enhance its reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
(1-prop-2-enylbenzimidazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h2-6,14H,1,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFBNPLGHKARRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352083 | |
Record name | (1-Allyl-1H-benzoimidazol-2-yl)-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300706-95-0 | |
Record name | (1-Allyl-1H-benzoimidazol-2-yl)-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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